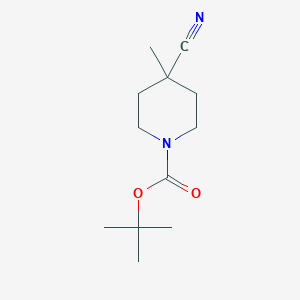

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

描述

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at position 1, a cyano group, and a methyl group at position 4 of the piperidine ring. The tert-butyl group enhances steric protection and stability, while the cyano and methyl substituents influence electronic and steric properties, modulating reactivity and biological interactions .

属性

IUPAC Name |

tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREJUXWEWOVHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676502 | |

| Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530115-96-9 | |

| Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

化学反应分析

Types of Reactions

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Reduction: Lithium aluminum hydride or hydrogenation catalysts.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted piperidine derivatives.

Reduction: 4-methylpiperidine-1-carboxamide.

Hydrolysis: 4-cyano-4-methylpiperidine-1-carboxylic acid.

科学研究应用

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is used in several scientific research applications:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: In the development of pharmaceuticals, particularly as a building block for drug candidates.

Biological Studies: As a probe or ligand in biochemical assays.

Industrial Applications: In the production of specialty chemicals and materials.

作用机制

The mechanism of action of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .

相似化合物的比较

Structural Variations and Substituent Effects

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Differences | Biological Relevance |

|---|---|---|---|---|---|

| This compound | N/A | C12H20N2O2 | 4-cyano, 4-methyl | Reference compound | Intermediate in drug synthesis |

| tert-Butyl 4-cyanomethylpiperidine-1-carboxylate | 256411-39-9 | C12H20N2O2 | 4-cyanomethyl | Cyanomethyl vs. cyano + methyl | Higher lipophilicity due to extended alkyl chain |

| tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | 774609-73-3 | C12H20N2O3 | 4-cyanomethyl, 4-hydroxy | Hydroxyl group addition | Enhanced hydrogen-bonding capacity; potential for glycosylation |

| tert-Butyl 3-cyanopiperidine-1-carboxylate | 91419-53-3 | C11H18N2O2 | 3-cyano | Cyano at position 3 | Altered electronic effects on the piperidine ring |

| tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate | N/A | C18H23FN2O2 | 4-cyano, 4-(4-fluorobenzyl) | Fluorobenzyl substituent | Increased aromatic interactions; potential CNS activity |

| tert-Butyl 4-cyano-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate | 1877718-73-4 | C16H29N3O3 | Dimethylamino, hydroxypropyl | Multifunctional substituents | Versatility in chemical modifications; enhanced solubility |

Key Findings from Comparative Studies

Substituent Position: The position of the cyano group (e.g., 3 vs. 4) alters the electron density of the piperidine ring, affecting nucleophilicity and binding affinity to biological targets .

Functional Group Impact :

- Hydroxyl or hydroxymethyl groups (e.g., in CAS 774609-73-3) introduce hydrogen-bonding sites, improving solubility and interaction with enzymes like kinases .

- Aromatic substituents (e.g., fluorobenzyl in CAS 553631-35-9) increase π-π stacking interactions, relevant in receptor binding .

Biological Activity: Compounds with dimethylamino or aminoethyl groups (e.g., CAS 1877718-73-4) show enhanced penetration across biological membranes, making them candidates for CNS-targeted therapies . Chloro or fluoro substituents (e.g., in CAS 774609-73-3) may improve metabolic stability and bioavailability .

Data Gaps and Research Needs

- Limited direct data on this compound’s pharmacokinetics or toxicity.

- Mechanistic studies comparing its reactivity with cyanomethyl or hydroxypiperidine derivatives are sparse .

- Structural-activity relationship (SAR) studies are needed to optimize substituent combinations for specific therapeutic applications .

生物活性

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is a compound of growing interest in pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H20N2O2 |

| Molecular Weight | 224.30 g/mol |

| IUPAC Name | tert-butyl (2R,4S)-4-cyano-2-methylpiperidine-1-carboxylate |

| InChI Key | XXKVWQNGTUSFSH-ZJUUUORDSA-N |

The presence of the cyano group is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may modulate various pathways, leading to diverse biological effects. Although detailed molecular targets are still under investigation, preliminary studies suggest that it may exhibit inhibitory effects on certain receptors involved in neuroinflammation and pain pathways .

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. For example, related piperidine derivatives have been studied for their potential as inhibitors of neuroinflammatory processes. The following table summarizes some relevant findings:

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| This compound | Potential CSF1R inhibitor | <10 |

| [11C]CPPC | Neuroinflammation imaging agent | 0.8 - 4.1 |

| Fluoromethyl analogs of CPPC | High inhibitory potency at CSF1R | Low sub-nM |

Case Studies

- Neuroinflammation Imaging : A study highlighted the use of [11C]CPPC as a radioligand for neuroinflammation imaging via PET scans. This compound demonstrated significant uptake in the brain during inflammatory responses, indicating its potential utility in studying neurodegenerative diseases .

- Inhibitory Potency : Research on fluoromethyl analogs of CPPC revealed that these compounds exhibited high inhibitory potency at CSF1R, suggesting that modifications to the piperidine structure could enhance biological activity .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-cyano-4-methylpiperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) is critical to minimize side reactions like hydrolysis of the chloroformate . Post-reaction, the product is isolated via extraction and purified using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Analytical techniques such as High-Performance Liquid Chromatography (HPLC) (C18 column, acetonitrile/water mobile phase) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, CDCl₃ solvent) are essential for purity assessment. For example, HPLC retention time consistency and NMR peak integration (e.g., tert-butyl singlet at ~1.4 ppm) confirm structural integrity. Gas Chromatography-Mass Spectrometry (GC-MS) can detect volatile impurities, while Fourier-Transform Infrared Spectroscopy (FTIR) verifies functional groups (e.g., C≡N stretch at ~2240 cm⁻¹) .

Q. What safety precautions are necessary when handling tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate?

- Methodological Answer : Use chemical-resistant gloves (nitrile) and P95/P100 respirators to prevent dermal/respiratory exposure. Work in a fume hood with proper ventilation. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes. Store the compound in an amber glass container at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

Q. How should researchers characterize the compound’s stability under laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:

- Thermal : Heat at 40°C/75% relative humidity for 4 weeks.

- Photolytic : Expose to UV light (ICH Q1B guidelines).

- Hydrolytic : Test in acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers.

Monitor degradation via HPLC area-% analysis and LC-MS for degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ) with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities. For example, NOESY correlations can confirm spatial proximity of the tert-butyl group to the piperidine ring. If crystal data conflicts with solution NMR, consider dynamic effects (e.g., ring puckering) using variable-temperature NMR .

Q. How does the steric environment of the tert-butyl group influence reactivity in downstream reactions?

- Methodological Answer : The bulky tert-butyl group hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the cyano or piperidine nitrogen. For instance, in Pd-catalyzed cross-couplings , steric shielding reduces undesired side reactions. Computational modeling (DFT, e.g., Gaussian 16) can predict reactive sites by analyzing electron density maps and steric maps (e.g., using SambVca) .

Q. What role does this compound play in drug discovery pipelines?

- Methodological Answer : It serves as a key intermediate for bioactive molecules. For example:

- Kinase inhibitors : The cyano group can be reduced to an amine for hydrogen bonding with ATP-binding pockets.

- PET tracers : Replace the tert-butyl group with ¹⁸F-labeled analogs via nucleophilic aromatic substitution.

Validate target engagement using radioligand binding assays (e.g., ³H-labeled derivatives) or surface plasmon resonance (SPR) .

Q. How can researchers mitigate racemization during functionalization of the piperidine ring?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) . Low-temperature reactions (-78°C) and non-polar solvents (toluene) reduce racemization kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。